

Commercial Availability and Synthetic Utility of 3-Bromo-5-methylisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-5-methylisoxazole

Cat. No.: B1271475

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Abstract

3-Bromo-5-methylisoxazole (CAS No. 25741-97-3) is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a reactive bromine atom on the isoxazole core, makes it a valuable precursor for the synthesis of more complex molecular architectures. This technical guide provides a comprehensive overview of the commercial availability of **3-Bromo-5-methylisoxazole**, its key physicochemical properties, and a detailed experimental protocol for its application in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.

Introduction

The isoxazole scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals and clinical candidates. The introduction of a bromine atom at the 3-position of 5-methylisoxazole provides a chemical handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile diversification of the isoxazole core and the construction of libraries of novel compounds for biological screening. The strategic importance of **3-Bromo-5-methylisoxazole** as an intermediate in the synthesis of bioactive molecules continues to drive interest in its commercial sources and synthetic applications.

Commercial Availability

3-Bromo-5-methylisoxazole is available from a range of chemical suppliers, catering to both research and development and bulk manufacturing needs. The purity of the commercially available material is typically suitable for most synthetic applications, with higher purity grades available upon request. A summary of prominent suppliers is provided in Table 1.

Table 1: Commercial Suppliers of **3-Bromo-5-methylisoxazole**

Supplier	CAS Number	Purity
A2B Chem	25741-97-3	96%
Howei Pharm	25741-97-3	95+%
Capot Chemical	25741-97-3	98% (Min, GC)
ChemScene	25741-97-3	Not specified
CymitQuimica	25741-97-3	96% ^[1]
Jiangsu Congzhong Chemical Co., Ltd.	25741-97-3	Not specified

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **3-Bromo-5-methylisoxazole** is essential for its safe handling, storage, and use in chemical reactions. Key properties are summarized in Table 2.

Table 2: Physicochemical Data for **3-Bromo-5-methylisoxazole**

Property	Value
CAS Number	25741-97-3 [2] [3] [4]
Molecular Formula	C ₄ H ₄ BrNO
Molecular Weight	161.98 g/mol
Appearance	Liquid [1]
Boiling Point	202.1°C at 760 mmHg [2]
Density	1.654 g/cm ³ [2]
Flash Point	76°C [2]
Refractive Index	1.507 [2]
InChI Key	ICLAWFDDNFPOFQ-UHFFFAOYSA-N [1]

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds and is widely used in the synthesis of biaryl and heteroaryl-aryl compounds. **3-Bromo-5-methylisoxazole** is an excellent substrate for this reaction, readily coupling with a variety of aryl and heteroaryl boronic acids or their esters.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of **3-Bromo-5-methylisoxazole** with an arylboronic acid. This protocol is adapted from general procedures for similar transformations.[\[1\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Materials:

- **3-Bromo-5-methylisoxazole** (1.0 equiv)

- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.05 equiv)
- Base (e.g., K_2CO_3 , 2.0 equiv)
- Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
- Round-bottom flask
- Magnetic stirrer
- Condenser
- Inert atmosphere (Nitrogen or Argon)

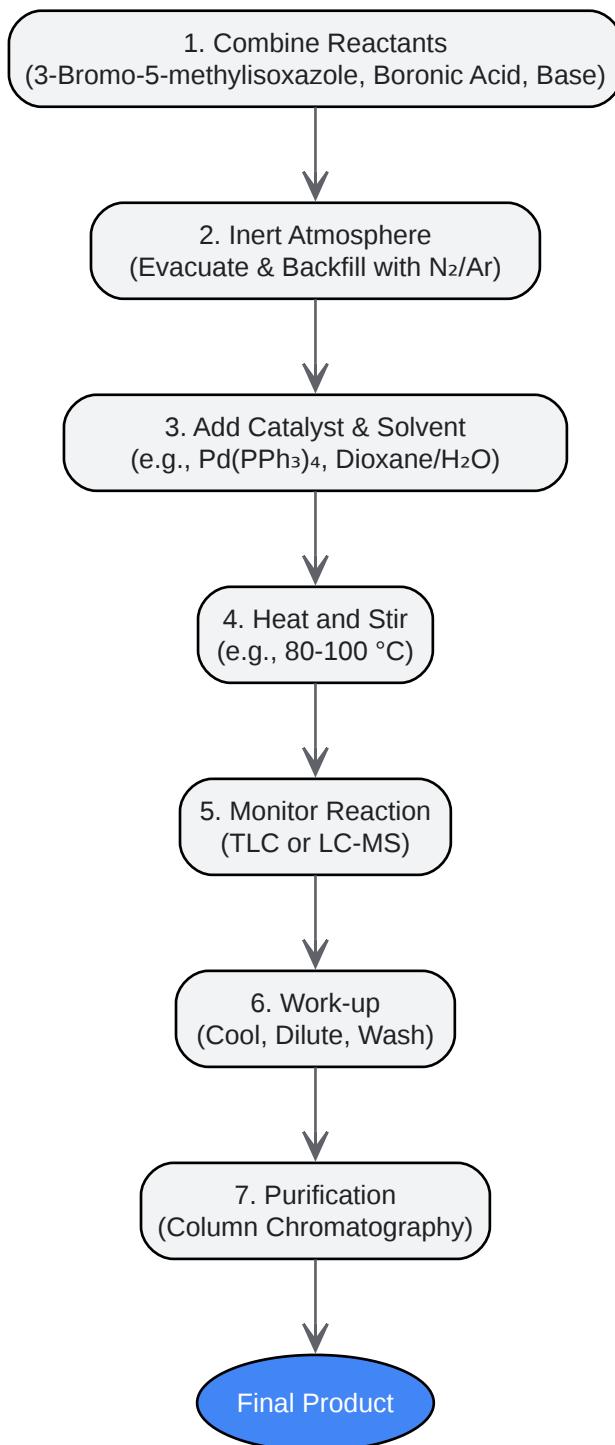
Procedure:

- To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add **3-Bromo-5-methylisoxazole** (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (2.0 equiv).
- Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- Add the palladium catalyst (0.05 equiv) to the flask.
- Add the degassed solvent system (1,4-dioxane/water) to the flask via syringe.
- Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualized Workflows and Mechanisms

Experimental Workflow

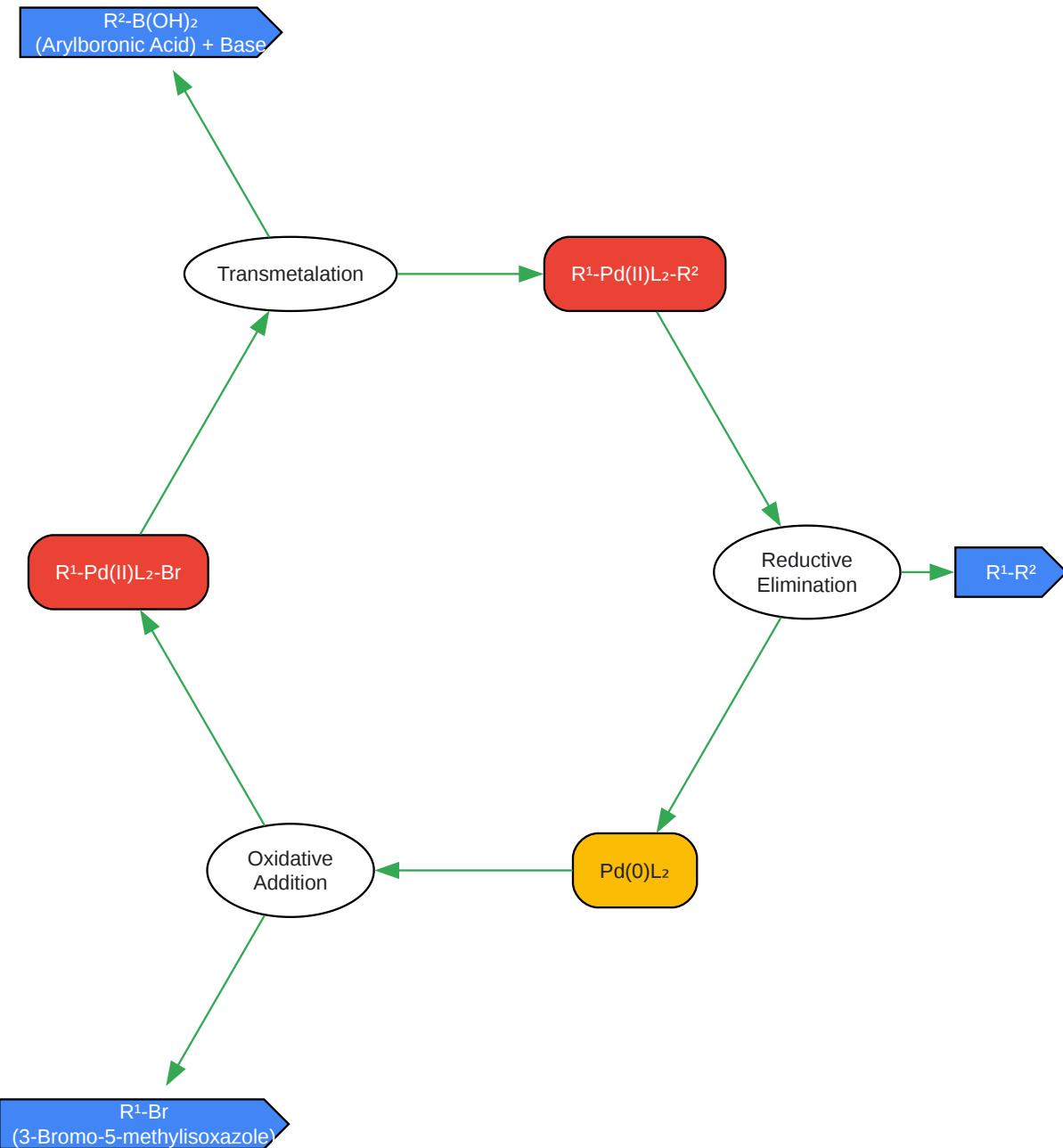


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Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Catalytic Cycle of Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst.

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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

3-Bromo-5-methylisoxazole is a readily available and synthetically valuable building block for the development of novel chemical entities. Its utility in robust and versatile transformations like the Suzuki-Miyaura cross-coupling reaction makes it an important tool for researchers in drug discovery and materials science. The information provided in this guide serves as a valuable resource for the procurement and effective utilization of this important chemical intermediate.

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